molecular formula C15H22O3 B1252507 3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

Cat. No. B1252507
M. Wt: 250.33 g/mol
InChI Key: JJBMWLFFOIHRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ketoapotrichothecene belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 3-Ketoapotrichothecene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-ketoapotrichothecene is primarily located in the cytoplasm and membrane (predicted from logP).
3-Ketoapotrichothecene is a member of oxolanes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Block Synthesis : The compound has been utilized in the synthesis of chiral blocks for cyclopentanoids. Research by Gimazetdinov et al. (2016) explored the hydroxymethylation of bicyclic allylsilane, leading to the formation of a compound similar to the one . This showcases its role in organic synthesis and chiral chemistry (Gimazetdinov et al., 2016).
  • Cyclopentanoid Derivatives Synthesis : Imafuku et al. (1982) synthesized various cyclopentanoid derivatives, including ones structurally related to the compound , demonstrating its potential in creating novel organic molecules (Imafuku & Inoue, 1982).

Potential in Creating Complex Organic Structures

  • Polycyclic Oxygen Aromatic Synthesis : Kasturi et al. (1993) conducted a study involving the reaction of a similar compound with other chemical agents, leading to the formation of various complex organic structures. This highlights the compound's versatility in synthesizing polycyclic oxygen aromatics (Kasturi et al., 1993).

Role in Enzyme Inhibition Studies

  • Inhibitory Activities Against Enzymes : Research by Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from related compounds. The synthesized substances showed inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, indicating the compound's potential use in biomedical research (Luo et al., 2005).

Contribution to Stereochemistry and Organic Synthesis

  • Mechanism and Diastereoselectivity Studies : A study by Carreño et al. (1999) on similar compounds elucidated the mechanism and diastereoselectivity in the formation of 2,3-dihydrobenzofuran, highlighting its importance in understanding stereochemistry and organic reaction mechanisms (Carreño et al., 1999).

Applications in Novel Synthesis Methods

  • One-Step Synthesis Applications : Yamashita et al. (1995) demonstrated a novel one-step synthesis method using a compound structurally similar to the one , showing its applicability in efficient and novel synthetic routes (Yamashita et al., 1995).

properties

Product Name

3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3

InChI Key

JJBMWLFFOIHRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one
Reactant of Route 2
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one
Reactant of Route 3
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one
Reactant of Route 4
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one
Reactant of Route 5
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one
Reactant of Route 6
3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

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